molecular formula C13H23NO7S B7855108 R-albuterol hydrochloride

R-albuterol hydrochloride

Cat. No.: B7855108
M. Wt: 337.39 g/mol
InChI Key: OVICLFZZVQVVFT-YDALLXLXSA-N
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Description

The compound identified as “R-albuterol hydrochloride” is a chemical entity with specific properties and applications. It is important to understand its structure, synthesis, and behavior in various chemical reactions to appreciate its significance in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “R-albuterol hydrochloride” involves specific chemical reactions and conditions. The exact synthetic route may vary depending on the desired purity and yield. Typically, the synthesis involves a series of steps including the preparation of intermediate compounds, followed by their transformation into the final product through controlled reactions.

Industrial Production Methods

In industrial settings, the production of “this compound” is scaled up to meet demand. This involves optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure efficient and cost-effective production. The industrial process may also include purification steps to achieve the desired quality of the compound.

Chemical Reactions Analysis

Types of Reactions

“R-albuterol hydrochloride” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized products.

    Reduction: Reduction reactions can convert “this compound” into reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving “this compound” typically require specific reagents and conditions. For example:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the type of reaction and the conditions used. For instance, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

“R-albuterol hydrochloride” has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and studies.

    Biology: The compound may be used in biological assays and experiments to study its effects on biological systems.

    Medicine: Research into the potential therapeutic applications of “this compound” is ongoing, with studies exploring its efficacy and safety.

    Industry: The compound is utilized in industrial processes, including the production of other chemicals and materials.

Mechanism of Action

The mechanism of action of “R-albuterol hydrochloride” involves its interaction with specific molecular targets and pathways The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects

Properties

IUPAC Name

4-[(1R)-2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3.H2O4S/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;1-5(2,3)4/h4-6,12,14-17H,7-8H2,1-3H3;(H2,1,2,3,4)/t12-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVICLFZZVQVVFT-YDALLXLXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC[C@@H](C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10164006
Record name Levalbuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

337.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148563-16-0
Record name Levalbuterol sulfate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148563-16-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levalbuterol sulfate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10164006
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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